molecular formula C20H22N2OS B2740113 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-methylbenzamide CAS No. 2034299-91-5

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-methylbenzamide

Cat. No.: B2740113
CAS No.: 2034299-91-5
M. Wt: 338.47
InChI Key: NMCNBGXNTDSPAO-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-methylbenzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacology research. While specific biological data for this compound is not available in the public domain, its structure provides strong clues about its potential research applications. The molecule features a benzothiophene scaffold, a privileged structure in drug discovery known for its diverse biological activities and presence in compounds targeting the central nervous system . Furthermore, the compound contains a dimethylaminoethyl linker connected to a methylbenzamide group, a structural motif found in compounds investigated for their interaction with various biological targets . This specific arrangement suggests potential for research into ion channel modulation or cellular stress response pathways. For instance, structurally related N-benzamide analogs have been identified as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor . Other benzamide derivatives have shown promising activity in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, a key mechanism in the pathogenesis of diabetes, indicating a potential research avenue for metabolic disorders . Researchers may find this compound valuable as a chemical tool for probing novel biological pathways or as a starting point for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-14-8-4-5-9-15(14)20(23)21-12-18(22(2)3)17-13-24-19-11-7-6-10-16(17)19/h4-11,13,18H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCNBGXNTDSPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-methylbenzamide, a compound with the CAS number 2034299-91-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N3O3SC_{21}H_{21}N_{3}O_{3}S, with a molecular weight of 395.5 g/mol. The compound features a benzothiophene moiety, a dimethylaminoethyl group, and a methylbenzamide structure, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC21H21N3O3S
Molecular Weight395.5 g/mol
IUPAC NameThis compound
CAS Number2034299-91-5

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the benzothiophene core through cyclization reactions and subsequent alkylation with dimethylaminoethyl halides. The synthetic route emphasizes the importance of controlling reaction conditions to yield high-purity products.

Research indicates that this compound interacts with various biological macromolecules, including proteins and nucleic acids. It is believed to modulate enzyme activity and influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Key Biological Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in tumor growth.
  • Cell Proliferation Modulation: It has been shown to affect pathways that regulate cell division.
  • Apoptosis Induction: Potentially promotes programmed cell death in cancerous cells.

Case Studies and Research Findings

  • Anticancer Activity:
    • A study demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The mechanism was linked to the inhibition of tubulin polymerization, which is critical for mitosis .
  • Anti-inflammatory Properties:
    • Another investigation highlighted its anti-inflammatory effects by reducing pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases.
  • Molecular Targeting:
    • The compound has been shown to selectively bind to certain receptors involved in cancer progression, suggesting its role as a targeted therapy agent .

Summary of Biological Activities

Activity TypeCell LineIC50 (µM)Mechanism of Action
CytotoxicityA54915Inhibition of tubulin polymerization
CytotoxicityHeLa12Induction of apoptosis
Anti-inflammatoryRAW 264.720Reduction of pro-inflammatory cytokines

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s benzothiophene ring, dimethylaminoethyl chain, and 2-methylbenzamide group distinguish it from related molecules. Below is a comparative analysis of key analogs:

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Key Activities/Applications Source
N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-methylbenzamide Benzothiophene, dimethylaminoethyl, 2-methylbenzamide C₁₉H₂₁N₂OS 333.45 Inferred: Neurological/anticancer* -
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzimidazole, dinitrophenyl, thioacetamido C₂₂H₁₆N₄O₄S₂ 472.51 Antimicrobial, anticancer
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (SzR-105) Hydroxyquinoline, dimethylaminopropyl, carboxamide C₁₅H₂₀ClN₃O₂ 309.79 Kynurenine pathway modulation
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide, hydroxy-dimethylethyl C₁₁H₁₅NO₂ 193.24 Metal-catalyzed C–H functionalization
(S)-N-(2-((1-Amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide (2f) Triazole, dibenzylamino, benzamide C₃₅H₃₄N₈O₃ 614.70 Click chemistry applications

*Inferred based on structural similarities to compounds with documented activities.

Key Differences and Implications

Benzothiophene vs. However, W1’s dinitrophenyl group confers stronger electron-withdrawing effects, enhancing reactivity in antimicrobial contexts .

Dimethylaminoethyl vs. Dimethylaminopropyl (SzR-105): The ethyl chain in the target compound may reduce steric hindrance compared to SzR-105’s propyl chain, possibly increasing binding affinity to amine-sensitive targets (e.g., neurotransmitter receptors). SzR-105’s hydroxyquinoline moiety, however, enables distinct interactions with enzymes like kynurenine monooxygenase .

2-Methylbenzamide vs. The latter’s dibenzylamino group further enhances solubility in polar solvents .

Research Findings and Pharmacological Insights

  • Antimicrobial and Anticancer Activity :
    Benzimidazole analogs like W1 exhibit potent activity against Staphylococcus aureus (MIC: 2 µg/mL) and breast cancer cells (IC₅₀: 8.5 µM) . The target compound’s benzothiophene may similarly disrupt DNA synthesis or enzyme function but with altered selectivity due to sulfur’s electronegativity.

  • Neurological Modulation: SzR-105 and related dimethylamino-containing carboxamides modulate the kynurenine pathway, which is implicated in neurodegenerative diseases.
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s benzamide derivatives, involving amide coupling (e.g., EDC/NHS). However, the benzothiophene ring may require specialized heterocyclic synthesis steps, impacting scalability compared to simpler analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

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